molecular formula C7H6N2 B167422 3-Cyano-2-methylpyridine CAS No. 1721-23-9

3-Cyano-2-methylpyridine

Cat. No. B167422
Key on ui cas rn: 1721-23-9
M. Wt: 118.14 g/mol
InChI Key: UBKKNWJGYLSDSJ-UHFFFAOYSA-N
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Patent
US08168668B2

Procedure details

Cyanuric acid (418 mg, 2.2 mmol) was added in one portion to a suspension of 2-methyl-nicotinamide (intermediate 29) (613 mg, 4.5 mmol) in 2.5 ml of DMF cooled in ice. The reaction was stirred for 2.5 hours then poured into ice. The reaction was extracted with ethyl acetate until the organic layer no longer contained product. The combined organic layers, were dried over Na2SO4, filtered and concentrated. Purified on normal phase chromatography with ethyl acetate/heptane 0 to 50 gradient then 50/50 EA/heptane. Yield (216 mg, 41%). 1H NMR (400 MHz, CHLOROFORM-D) δ ppm 2.78 (s, 3 H), 7.25 (dd, J=7.71, 4.98 Hz, 1 H), 7.89 (dd, J=7.81, 1.56 Hz, 1 H), 8.68 (s, 1 H)
Quantity
418 mg
Type
reactant
Reaction Step One
Quantity
613 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
N1C(=O)NC(=O)NC1=O.[CH3:10][C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]([NH2:15])=O>CN(C=O)C>[CH3:10][C:11]1[N:19]=[CH:18][CH:17]=[CH:16][C:12]=1[C:13]#[N:15]

Inputs

Step One
Name
Quantity
418 mg
Type
reactant
Smiles
N1C(=O)NC(=O)NC1=O
Name
Quantity
613 mg
Type
reactant
Smiles
CC1=C(C(=O)N)C=CC=N1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=O)N)C=CC=N1
Name
Quantity
2.5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled in ice
ADDITION
Type
ADDITION
Details
then poured into ice
EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate until the organic layer no longer contained product
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers, were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purified on normal phase chromatography with ethyl acetate/heptane 0 to 50 gradient
CUSTOM
Type
CUSTOM
Details
Yield (216 mg, 41%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
CC1=C(C#N)C=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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